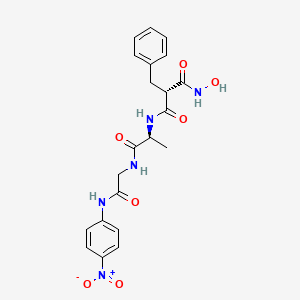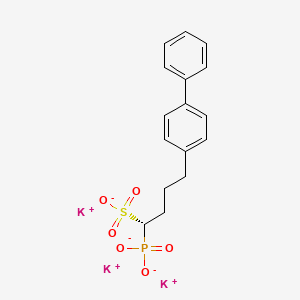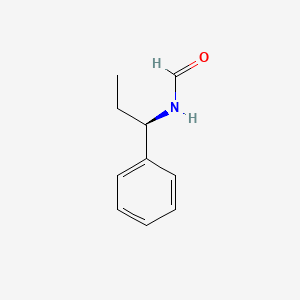![molecular formula C17H23N3O7 B10757644 [[(3r,4r,5s,6r)-3-(Butanoylamino)-4,5-Dihydroxy-6-(Hydroxymethyl)oxan-2-Ylidene]amino] N-Phenylcarbamate](/img/structure/B10757644.png)
[[(3r,4r,5s,6r)-3-(Butanoylamino)-4,5-Dihydroxy-6-(Hydroxymethyl)oxan-2-Ylidene]amino] N-Phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[(3R,4R,5S,6R)-3-(butanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phénylcarbamate: is a complex organic compound belonging to the class of N-acyl amines . This compound is characterized by its unique structure, which includes a butanoylamino group, dihydroxy functionalities, and a phenylcarbamate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[(3R,4R,5S,6R)-3-(butanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phénylcarbamate typically involves multiple steps:
Formation of the oxan-2-ylidene core: This step involves the cyclization of a suitable precursor to form the oxan-2-ylidene ring.
Introduction of the butanoylamino group: This is achieved through an amidation reaction, where a butanoyl chloride reacts with an amine group.
Addition of dihydroxy functionalities: Hydroxyl groups are introduced through selective oxidation reactions.
Attachment of the phenylcarbamate moiety: This is done via a carbamation reaction, where phenyl isocyanate reacts with a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Scale-up: Adapting laboratory-scale reactions to industrial-scale production while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, which can be useful in studying enzyme mechanisms and developing therapeutic agents.
Medicine
Drug Development: Due to its unique structure, the compound is being explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which [[(3R,4R,5S,6R)-3-(butanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phénylcarbamate exerts its effects involves interaction with molecular targets such as enzymes. For example, it may inhibit the activity of beta-hexosaminidase by binding to its active site, thereby preventing substrate access . This inhibition can lead to various biological effects, depending on the role of the enzyme in physiological processes.
Comparison with Similar Compounds
Similar Compounds
N-acyl amines: Compounds with a fatty acid moiety linked to an amine group.
Oxanes: Compounds containing an oxan-2-ylidene ring.
Phenylcarbamates: Compounds with a phenylcarbamate moiety.
Uniqueness
What sets [[(3R,4R,5S,6R)-3-(butanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phénylcarbamate apart is its combination of these structural features, which confer unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[(3R,4R,5S,6R)-3-(butanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate typically involves multiple steps:
Formation of the oxan-2-ylidene core: This step involves the cyclization of a suitable precursor to form the oxan-2-ylidene ring.
Introduction of the butanoylamino group: This is achieved through an amidation reaction, where a butanoyl chloride reacts with an amine group.
Addition of dihydroxy functionalities: Hydroxyl groups are introduced through selective oxidation reactions.
Attachment of the phenylcarbamate moiety: This is done via a carbamation reaction, where phenyl isocyanate reacts with a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Scale-up: Adapting laboratory-scale reactions to industrial-scale production while maintaining efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, which can be useful in studying enzyme mechanisms and developing therapeutic agents.
Medicine
Drug Development: Due to its unique structure, the compound is being explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which [[(3R,4R,5S,6R)-3-(butanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate exerts its effects involves interaction with molecular targets such as enzymes. For example, it may inhibit the activity of beta-hexosaminidase by binding to its active site, thereby preventing substrate access . This inhibition can lead to various biological effects, depending on the role of the enzyme in physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acyl amines: Compounds with a fatty acid moiety linked to an amine group.
Oxanes: Compounds containing an oxan-2-ylidene ring.
Phenylcarbamates: Compounds with a phenylcarbamate moiety.
Uniqueness
What sets [[(3R,4R,5S,6R)-3-(butanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate apart is its combination of these structural features, which confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C17H23N3O7 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
[(Z)-[(3R,4R,5S,6R)-3-(butanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C17H23N3O7/c1-2-6-12(22)19-13-15(24)14(23)11(9-21)26-16(13)20-27-17(25)18-10-7-4-3-5-8-10/h3-5,7-8,11,13-15,21,23-24H,2,6,9H2,1H3,(H,18,25)(H,19,22)/b20-16-/t11-,13-,14-,15-/m1/s1 |
Clé InChI |
ITVRELFVFCOUMV-ZVZWZHPPSA-N |
SMILES isomérique |
CCCC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N\OC(=O)NC2=CC=CC=C2)CO)O)O |
SMILES canonique |
CCCC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Exo)-3-(10,11-Dihydro-5h-Dibenzo[a,D][7]annulen-5-Yloxy)-8,8-Dimethyl-8-Azoniabicyclo[3.2.1]octane](/img/structure/B10757566.png)
![4-Phosphonooxy-phenyl-methyl-[4-phosphonooxy]benzen](/img/structure/B10757573.png)
![(1S)-1,2,3,4-Tetrahydro-benzo[C]phenanthrene-2,3,4-triol](/img/structure/B10757574.png)
![3-[5-(1h-Imidazol-1-Yl)-7-Methyl-1h-Benzimidazol-2-Yl]-4-[(Pyridin-2-Ylmethyl)amino]pyridin-2(1h)-One](/img/structure/B10757581.png)
![(R)-(+) 5(9BH)-Oxo-9B-phenyl-2,3-dihydrothiazolo[2,3-A]isoindol-3-carboxylic acid methyl ester](/img/structure/B10757583.png)
![(3aS)-3a-hydroxy-5-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B10757587.png)
![(3aS)-3a-hydroxy-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B10757594.png)

![(3aS)-3a-hydroxy-7-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B10757600.png)
![N-[(1s)-1-(Aminocarbonyl)-4-(Ethanimidoylamino)butyl]benzamide](/img/structure/B10757604.png)
![6-(3-Aminopropyl)-4,9-dimethylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione](/img/structure/B10757619.png)



